molecular formula C10H14S B083705 Isopropyl 4-methylphenyl sulfide CAS No. 14905-81-8

Isopropyl 4-methylphenyl sulfide

Cat. No.: B083705
CAS No.: 14905-81-8
M. Wt: 166.29 g/mol
InChI Key: LXDBBXHXMUZFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 4-methylphenyl sulfide typically involves the reaction of p-tolyl chloride with isopropyl mercaptan in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Isopropyl 4-methylphenyl sulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include and .

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as .

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives. Common reagents include and .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Halogens, nitrating agents

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol

    Substitution: Substituted benzene derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of Isopropyl 4-methylphenyl sulfide involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the isopropylthio group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This compound can also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

    Benzene, 1-methyl-4-(1-methylethenyl)-: (p-Cymene)

    Benzene, 1-methyl-4-(1-methylethyl)-: (Cumene)

  • Benzene, 1-methyl-4-(1-methylethyl)thio-

Comparison: Isopropyl 4-methylphenyl sulfide is unique due to the presence of the isopropylthio group, which imparts distinct chemical and biological properties. Compared to p-Cymene and Cumene, this compound exhibits different reactivity patterns and interactions with biological targets. The sulfur atom in the isopropylthio group enhances its ability to participate in redox reactions and form covalent bonds with proteins, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

1-methyl-4-propan-2-ylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-8(2)11-10-6-4-9(3)5-7-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDBBXHXMUZFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164159
Record name Benzene, 1-methyl-4-((1-methylethyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14905-81-8
Record name Benzene, 1-methyl-4-((1-methylethyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014905818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methyl-4-((1-methylethyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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